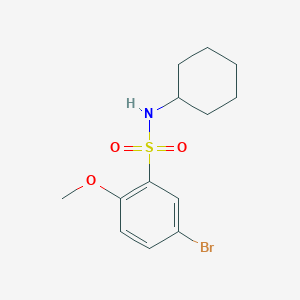

5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide

Description

5-Bromo-N-cyclohexyl-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a bromo substituent at the 5-position, a methoxy group at the 2-position of the benzene ring, and a cyclohexyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXFICRNVWBBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 2-methoxybenzenesulfonamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Cyclohexylation: The brominated intermediate is then reacted with cyclohexylamine under suitable conditions to introduce the cyclohexyl group at the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-cyclohexyl-2-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following table compares 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide with key analogs, focusing on structural features, molecular properties, and reported biological activities:

*Calculated molecular weight based on formula.

Structural and Functional Insights

- Bromo and Methoxy Substitutions : Bromine at C5 and methoxy at C2 are conserved in many analogs. highlights that bromo and methoxy groups in sulfonamides enhance cytotoxicity by disrupting tubulin polymerization, a mechanism critical in anti-mitotic activity .

- Aromatic/ Heteroaromatic Groups: Derivatives with substituted phenyl () or thienyl groups () may exhibit varied binding affinities due to π-π interactions or hydrogen bonding .

- Bioactivity Trends : While the target compound lacks direct activity data, analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide show anti-malarial and anti-hypertensive effects, suggesting sulfonamide scaffolds with halogen and methoxy groups are pharmacologically versatile .

Molecular Weight and Solubility Considerations

- Higher molecular weight analogs (e.g., 392.65 g/mol in ) may face solubility challenges, whereas smaller derivatives like N-ethyl (294.2 g/mol, ) could exhibit better aqueous solubility .

- The cyclohexyl group in the target compound (~391.3 g/mol) may balance lipophilicity and solubility, a property critical for oral bioavailability .

Biological Activity

5-Bromo-N-cyclohexyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22BrNO3S

- Molecular Weight : 376.31 g/mol

The compound features a bromine atom, a cyclohexyl group, and a methoxy group attached to a benzenesulfonamide core, which contributes to its unique chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological systems. Key mechanisms include:

- Enzyme Inhibition : This compound may act as an inhibitor of critical enzymes involved in cancer cell proliferation and microbial resistance. It has been shown to affect pathways that are vital for tumor growth and survival.

- Microtubule Disruption : Similar sulfonamide compounds have demonstrated the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of anticancer research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cytotoxicity : In vitro studies have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound disrupts microtubule polymerization, leading to G2/M phase arrest and subsequent apoptotic cell death.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Inhibition of Bacterial Growth : It has shown potential as an antibacterial agent by inhibiting bacterial folate synthesis. This property suggests applications in treating infections caused by resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclohexyl group | Variability in steric effects on activity |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | Ethyl group instead of cyclohexyl | Different chemical properties |

| N-cyclopropyl-4-methoxybenzenesulfonamide | Lacks bromine substituent | Different reactivity and biological profile |

The unique combination of substituents in this compound enhances its inhibitory activity against ribonucleotide reductase compared to other similar compounds.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of HeLa cells with an IC50 value significantly lower than many existing treatments. This suggests potential for development as a therapeutic agent in oncology.

- Antibacterial Screening : Another research effort revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential utility in treating bacterial infections .

- Mechanistic Insights : Detailed studies using high-throughput screening techniques have identified the compound's binding affinity to specific protein targets involved in cancer progression, further elucidating its mechanism of action .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Bromination : Introducing the bromine atom at the 5-position using reagents like Br₂/FeBr₃ or NBS ().

- Sulfonylation : Reacting the brominated intermediate with cyclohexylamine and a sulfonyl chloride derivative under basic conditions (e.g., pyridine or Et₃N) to form the sulfonamide moiety ().

- Methoxy Group Installation : Methoxylation via nucleophilic aromatic substitution (NAS) using NaOMe/CuI or O-methylation of a phenolic precursor (). Yield optimization often requires temperature control (80–150°C) and solvent selection (DMF, DMSO) ().

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclohexyl group (δ ~1.0–2.5 ppm for cyclohexyl protons) and methoxy resonance (δ ~3.8 ppm) ( ).

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom ( ).

- FT-IR : Identification of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) ().

Q. What are the primary research applications of this sulfonamide in medicinal chemistry?

Sulfonamides are studied for their:

- Enzyme Inhibition : Potential interaction with carbonic anhydrases or proteases due to the sulfonamide group’s zinc-binding capability ().

- Antimicrobial Activity : Structural analogs show activity against bacterial strains, likely via disruption of folate synthesis ().

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., bromine, methoxy) to optimize pharmacokinetic properties ().

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure determination?

Contradictions in X-ray data (e.g., twinning, disorder) require:

- Robust Refinement Tools : SHELXL’s twin refinement module (TWIN/BASF commands) for handling twinned crystals ( ).

- Validation Metrics : Monitoring R-factor convergence, electron density maps (e.g., residual peaks < 0.5 eÅ⁻³), and ADP (atomic displacement parameter) consistency ( ).

- Comparative Analysis : Cross-validating bond lengths/angles with similar sulfonamide structures in the Cambridge Structural Database ().

Q. What strategies are effective in analyzing the impact of substituent variation on biological activity?

Methodologies include:

- SAR Libraries : Synthesizing derivatives with substitutions at the bromine (e.g., Cl, F) or cyclohexyl (e.g., cyclopentyl, aryl) positions ().

- Molecular Docking : Using software like AutoDock to predict binding affinities to target proteins (e.g., carbonic anhydrase IX) ().

- In Vitro Assays : Dose-response curves (IC₅₀) against cancer cell lines or microbial cultures to quantify potency ().

Q. How can reaction conditions be optimized for regioselective bromination in related sulfonamide syntheses?

Regioselectivity is influenced by:

- Directing Groups : The methoxy group at the 2-position directs electrophilic bromination to the 5-position via resonance ().

- Catalyst Choice : FeBr₃ vs. AlBr₃ alters reaction kinetics; FeBr₃ favors para-bromination in methoxy-substituted arenes ().

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, improving selectivity (). Monitoring with TLC/GC-MS during reaction progression ensures minimal over-bromination ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.